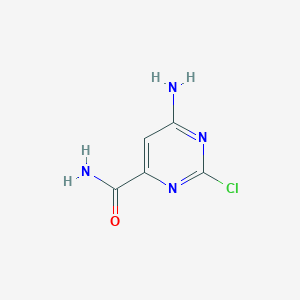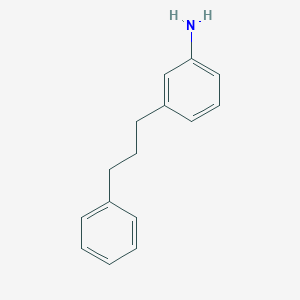
3-(3-フェニルプロピル)アニリン
概要
説明
3-(3-Phenylpropyl)aniline is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Phenylpropyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Phenylpropyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
導電性ポリマーの合成
3-(3-フェニルプロピル)アニリン: は、導電性ポリマー、特にポリアニリン(PANI)およびポリピロール(PPy)ハイドロゲルの合成における前駆体です 。これらのハイドロゲルは、従来のハイドロゲルの膨潤挙動と導電性ポリマーの電気的特性の両方を示しており、センサーからエネルギー貯蔵デバイスまで、幅広い用途に適しています。
創薬および医薬品合成
この化合物は、特にキノリンとその類似体の構築における生物活性分子の合成におけるビルディングブロックとして役立ちます 。これらの構造は、新しい治療薬の開発における医薬品化学において極めて重要です。
代謝工学
代謝工学の分野では、3-(3-フェニルプロピル)アニリンは、所望の化合物の生合成のための人工経路を開発するために使用できます。 例えば、それは、システム代謝工学戦略を通じて大腸菌における3-フェニルプロパノールの新規生産に使用されてきました .
Safety and Hazards
作用機序
Target of Action
A structurally similar compound, 3-phenylpropylamine, has been reported to interact with human trypsin-1 and trypsin-2 . Trypsin is a serine protease involved in digestion and plays a crucial role in various biological processes, including inflammation and cell signaling .
Mode of Action
The exact mode of action of 3-(3-Phenylpropyl)aniline remains unclear due to the lack of specific studies . If it shares similar properties with 3-Phenylpropylamine, it might interact with its targets (like trypsin) and modulate their activity
Biochemical Pathways
Given its potential interaction with trypsin, it could influence proteolytic pathways and related biological processes . More comprehensive studies are required to map the exact biochemical pathways affected by this compound.
Pharmacokinetics
Information on the pharmacokinetics of 3-(3-Phenylpropyl)aniline, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.
Result of Action
If it interacts with trypsin, it could potentially influence various cellular processes regulated by this enzyme
生化学分析
Biochemical Properties
3-(3-Phenylpropyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are involved in the degradation of aniline derivatives . These interactions are crucial for the metabolic pathways that break down aromatic compounds, facilitating their conversion into less toxic substances. The nature of these interactions involves the binding of 3-(3-Phenylpropyl)aniline to the active sites of these enzymes, leading to the catalysis of specific biochemical reactions.
Cellular Effects
The effects of 3-(3-Phenylpropyl)aniline on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, 3-(3-Phenylpropyl)aniline can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3-(3-Phenylpropyl)aniline exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . For example, 3-(3-Phenylpropyl)aniline can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site. This inhibition can result in the accumulation of specific metabolites, thereby affecting cellular processes. Additionally, 3-(3-Phenylpropyl)aniline can activate certain receptors, triggering downstream signaling pathways that lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Phenylpropyl)aniline can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to the degradation of 3-(3-Phenylpropyl)aniline, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that 3-(3-Phenylpropyl)aniline can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of 3-(3-Phenylpropyl)aniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse effects observed . At higher doses, 3-(3-Phenylpropyl)aniline can exhibit toxic effects, including alterations in liver and kidney function, as well as changes in blood chemistry. These toxic effects are likely due to the accumulation of the compound and its metabolites in these organs, leading to cellular damage and dysfunction. Threshold effects have also been observed, where certain effects only become apparent at specific dosage levels.
Metabolic Pathways
3-(3-Phenylpropyl)aniline is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which catalyze the conversion of 3-(3-Phenylpropyl)aniline into intermediate metabolites that are further processed by other enzymes . These metabolic pathways are essential for the detoxification of aromatic compounds, preventing their accumulation and potential toxicity. The involvement of 3-(3-Phenylpropyl)aniline in these pathways also affects metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3-(3-Phenylpropyl)aniline is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-(3-Phenylpropyl)aniline can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with intracellular proteins. These interactions can influence the localization and accumulation of 3-(3-Phenylpropyl)aniline, affecting its availability for biochemical reactions and its overall activity within the cell.
Subcellular Localization
The subcellular localization of 3-(3-Phenylpropyl)aniline is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals present on its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of 3-(3-Phenylpropyl)aniline, directing it to specific organelles or compartments within the cell. These localization patterns are crucial for the compound’s function, as they determine its accessibility to specific biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
3-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAYIGFFATDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330169 | |
| Record name | 3-(3-phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80861-05-8 | |
| Record name | 3-(3-phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)
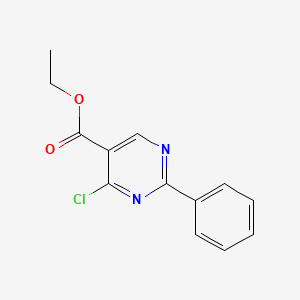
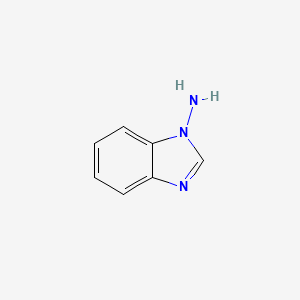

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
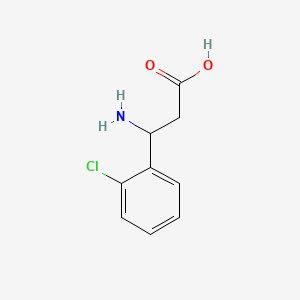

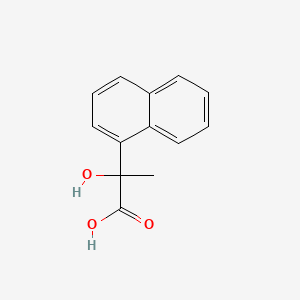
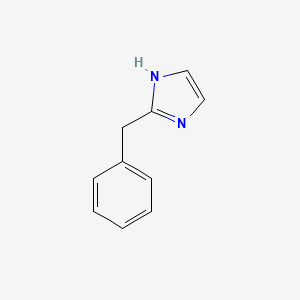
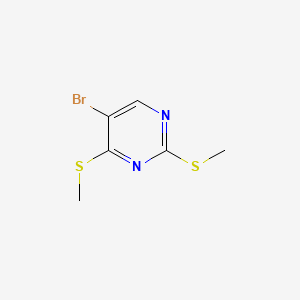
![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)
